

The Role of AC710 Mesylate (Quizartinib) in Acute Myeloid Leukemia: A Technical Guide

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Executive Summary

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML patients, approximately 25%, harbor an internal tandem duplication (ITD) mutation in the FMS-like tyrosine kinase 3 (FLT3) gene, which is associated with a particularly poor prognosis.[1] **AC710 Mesylate**, also known as Quizartinib, is a highly potent and selective second-generation FLT3 inhibitor that has demonstrated significant clinical efficacy in this patient population. This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and experimental methodologies related to the use of Quizartinib in the treatment of FLT3-ITD positive AML.

Introduction to AC710 Mesylate (Quizartinib)

Quizartinib is an oral, small-molecule tyrosine kinase inhibitor (TKI) developed to specifically target FLT3.[2][3] Its high potency and selectivity for FLT3 distinguish it from earlier generation, multi-kinase inhibitors.[3] The development of Quizartinib represents a significant advancement in targeted therapy for AML, offering a new therapeutic option for a patient population with a high unmet medical need.[1][2]

Mechanism of Action



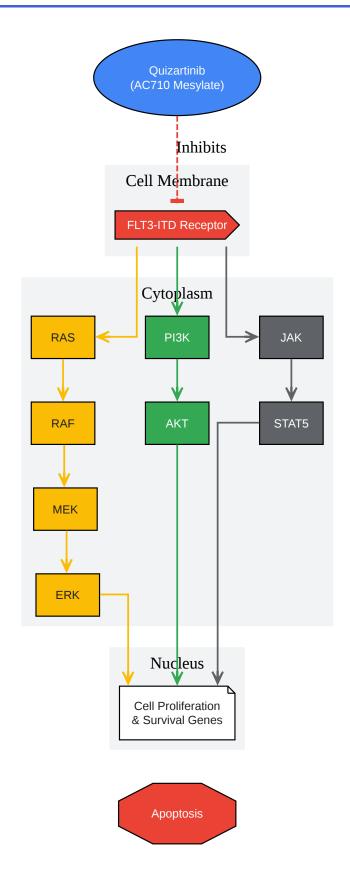
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Quizartinib functions by competitively binding to the ATP-binding pocket of the FLT3 receptor, thereby inhibiting its autophosphorylation and subsequent activation.[4] This blockade of FLT3 signaling disrupts downstream pathways crucial for leukemic cell proliferation and survival, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways.[4][5] The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in FLT3-ITD-driven AML cells.[4][6]

Signaling Pathway of FLT3 Inhibition by Quizartinib





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Caption: Diagram of the FLT3 signaling pathway and its inhibition by Quizartinib.



Quantitative Preclinical Data Kinase Selectivity Profile

Quizartinib and its active metabolite, AC886, exhibit high affinity and selectivity for FLT3. A kinase selectivity profiling against over 400 kinases demonstrated that Quizartinib and AC886 bind with high affinity to FLT3.[7][8]

Kinase	Quizartinib Kd (nM)	AC886 Kd (nM)	Midostaurin Kd (nM)	Gilteritinib Kd (nM)	Sorafenib Kd (nM)
FLT3	3.3	1.1	7.9	1.0	5.9
KIT	4.8	<1	-	-	-
PDGFRα	>100	>100	<1	-	-
MEK5	>100	>100	<1	-	-
ULK2	>100	>100	<1	-	-
ALK	>100	>100	-	<1	-

Data sourced

from a kinase

selectivity

profiling

study.[7]

In Vitro Cellular Activity

Quizartinib demonstrates potent inhibition of FLT3 phosphorylation and cell proliferation in AML cell lines harboring the FLT3-ITD mutation.[3][7]



inhibition.[7][9]

Cell Line	FLT3 Mutation	Quizartinib IC50 (nM) - Cell Viability	Quizartinib IC50 (nM) - FLT3 Phosphorylation
MV4-11	FLT3-ITD	0.40	0.50
MOLM-13	FLT3-ITD	0.89	-
MOLM-14	FLT3-ITD	0.73	-
RS4;11	FLT3-WT	-	4.2
IC50 values for cell viability and FLT3 phosphorylation			

Clinical Efficacy: The QuANTUM-First Trial

The QuANTUM-First trial was a randomized, double-blind, placebo-controlled, phase 3 study that evaluated the efficacy and safety of Quizartinib in combination with standard induction and consolidation chemotherapy in adult patients with newly diagnosed FLT3-ITD-positive AML.[10] [11]



Outcome Measure	Quizartinib + Chemotherapy (n=268)	Placebo + Chemotherapy (n=271)	Hazard Ratio (95% CI)	p-value
Median Overall Survival (months)	31.9	15.1	0.776 (0.615 - 0.979)	0.0324
Complete Remission (CR) Rate	55%	55%	-	-
Median Duration of CR (months)	38.6	12.4	-	-
Composite Complete Remission (CRc) Rate	71.6%	64.9%	-	-
Key efficacy outcomes from the QuANTUM- First trial.[10]				

Experimental ProtocolsIn Vitro Kinase Assays

Objective: To determine the binding affinity (Kd) of Quizartinib for various kinases.

Methodology:

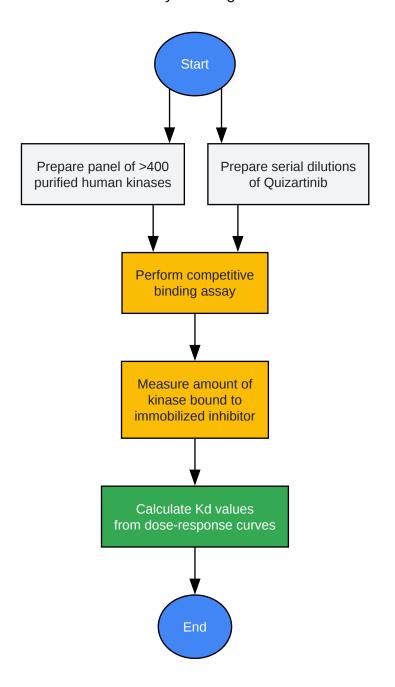
- Kinase Panel Screening: A competitive binding assay is performed using a panel of over 400 purified human kinases.
- Test Compound: Quizartinib is serially diluted to a range of concentrations.
- Assay Principle: The assay measures the ability of the test compound to displace a
 proprietary, immobilized, broad-spectrum kinase inhibitor from the kinase active site. The



amount of kinase bound to the immobilized inhibitor is measured.

• Data Analysis: The Kd values are calculated from the dose-response curves.

Experimental Workflow for Kinase Selectivity Profiling



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Caption: Workflow for determining the kinase selectivity of Quizartinib.



Cell-Based Assays

Objective: To assess the effect of Quizartinib on cell viability and FLT3 phosphorylation in AML cell lines.

Methodology:

- Cell Culture: FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-13, MOLM-14) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
- Cell Viability Assay (MTT):
 - Cells are seeded in 96-well plates and treated with increasing concentrations of Quizartinib for 72 hours.
 - MTT reagent is added, and after incubation, the formazan product is solubilized.
 - Absorbance is measured at 570 nm, and IC50 values are calculated.[12]
- Western Blotting for FLT3 Phosphorylation:
 - Cells are treated with Quizartinib for a specified time (e.g., 2 hours).
 - Cell lysates are prepared, and protein concentration is determined.
 - Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phospho-FLT3 and total FLT3.
 - Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection, and bands are visualized using an enhanced chemiluminescence (ECL) system.[13][14]
 [15]

In Vivo Xenograft Models

Objective: To evaluate the anti-tumor efficacy of Quizartinib in a preclinical in vivo model of AML.



Methodology:

- Animal Model: Immunodeficient mice (e.g., NOD/SCID or NU/NU) are used.
- Tumor Implantation: Human AML cells (e.g., MV4-11) are injected subcutaneously or intravenously into the mice.
- Treatment: Once tumors are established, mice are treated with vehicle control or Quizartinib administered orally at specified doses and schedules (e.g., once daily).[2][16][17]
- Efficacy Assessment: Tumor volume is measured regularly. At the end of the study, tumors are excised and weighed. Survival of the animals is also monitored.[16][17]

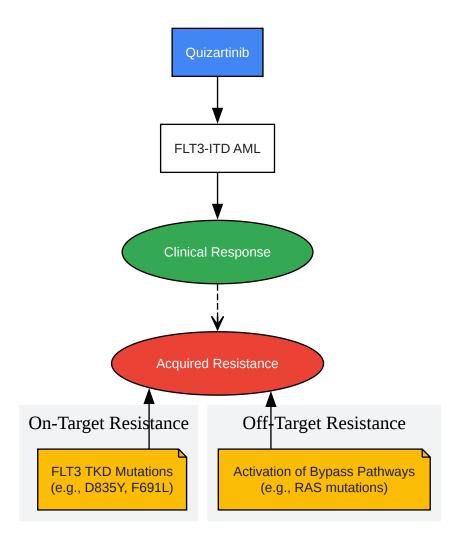
Mechanisms of Resistance

Despite the efficacy of Quizartinib, resistance can develop through several mechanisms:

- On-Target (FLT3-dependent) Resistance:
 - Secondary mutations in the FLT3 tyrosine kinase domain (TKD): Mutations at residues such as D835 and the "gatekeeper" residue F691 can interfere with Quizartinib binding.
 [18]
- Off-Target (FLT3-independent) Resistance:
 - Activation of bypass signaling pathways: Upregulation of parallel signaling pathways, such as those driven by RAS mutations, can circumvent the need for FLT3 signaling.[5]

Logical Relationship of Quizartinib Resistance Mechanisms





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